molecular formula C9H10BrNO2 B036176 Ethyl 3-amino-2-bromobenzoate CAS No. 1261673-56-6

Ethyl 3-amino-2-bromobenzoate

Cat. No.: B036176
CAS No.: 1261673-56-6
M. Wt: 244.08 g/mol
InChI Key: SBVNOYKPRRRFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-bromobenzoate: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 2nd positions are replaced by an amino group and a bromine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-bromobenzoate can be synthesized through several methods. One common route involves the bromination of ethyl 3-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form ethyl 3-amino-2-benzylbenzoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products:

    Substitution: Ethyl 3-hydroxy-2-bromobenzoate, ethyl 3-alkoxy-2-bromobenzoate.

    Reduction: Ethyl 3-amino-2-benzylbenzoate.

    Oxidation: Ethyl 3-nitro-2-bromobenzoate, ethyl 3-nitroso-2-bromobenzoate.

Scientific Research Applications

Ethyl 3-amino-2-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the effects of brominated aromatic compounds on biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-bromobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and amino group play crucial roles in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-amino-2-bromobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3-bromobenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    Ethyl 3-amino-4-bromobenzoate: Another isomer with distinct chemical properties and uses.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Ethyl 3-amino-2-bromobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an amino group and a bromine atom attached to a benzoate structure. Its molecular formula is C9H10BrNO2C_9H_{10}BrNO_2 with a molecular weight of approximately 244.09 g/mol. The introduction of the amino group at the meta position and the bromine atom at the ortho position influences its chemical reactivity and biological properties.

The primary biological activity of this compound involves its interaction with sodium channels in neuronal cells. Research indicates that this compound can block the generation of action potentials by inhibiting voltage-dependent sodium channels, which are critical for nerve excitability.

In Vitro Studies

In vitro studies have shown that this compound suppresses nervous system activity by limiting sodium ion influx into nerve cells. This inhibition is facilitated by the compound's lipid solubility, allowing it to penetrate cell membranes effectively .

In Vivo Studies

In vivo experiments conducted on Xenopus laevis tadpoles demonstrated that this compound induces a dose-dependent blockade of motor and sensory nerve activities. Electrophysiological recordings revealed significant reductions in extraocular motor discharge following administration, suggesting its potential as an anesthetic agent .

Biological Activity Table

Biological Activity Effect Reference
Sodium channel blockadeInhibition of action potentials in neurons
Anesthetic propertiesDose-dependent reversible blockade in tadpoles
Interaction with enzymesPotential modulation of metabolic pathways

Case Studies and Research Findings

  • Neuronal Activity Suppression : A study focused on the effects of this compound on neuronal firing showed that it effectively reduced sensory and motor nerve activity in a controlled environment, indicating its anesthetic potential .
  • Chemical Stability : Research into the hydrolytic stability of brominated benzoates indicated that this compound exhibits moderate stability compared to other esters, which may influence its bioavailability and efficacy .
  • Pharmacological Applications : this compound has been explored as an intermediate in synthesizing various biologically active compounds, particularly in pharmacology and agricultural chemistry. Its structural features allow for modifications that could enhance therapeutic effects.

Potential Applications

The unique properties of this compound suggest several applications:

  • Pharmaceutical Development : As an intermediate in the synthesis of compounds with potential therapeutic effects.
  • Anesthetic Use : Its ability to block sodium channels positions it as a candidate for further development as a local anesthetic.
  • Agricultural Chemicals : Potential use in developing herbicides or other agrochemicals due to its structural characteristics.

Properties

IUPAC Name

ethyl 3-amino-2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNOYKPRRRFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.